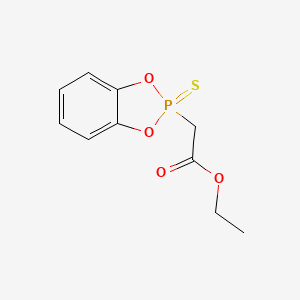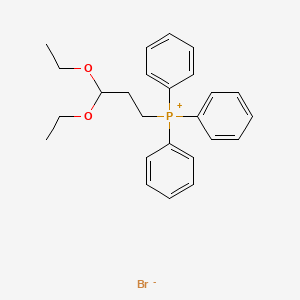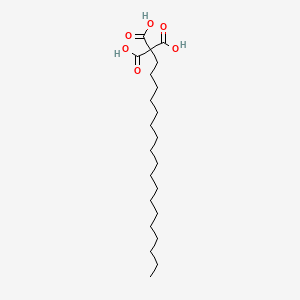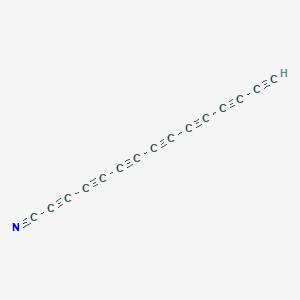
2-Heptylpropane-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptylpropane-1,3-dithiol is an organic compound characterized by the presence of two thiol groups attached to a propane backbone with a heptyl substituent. This compound is part of the dithiol family, which is known for its significant reactivity due to the presence of thiol groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Heptylpropane-1,3-dithiol can be synthesized through the reaction of 1,3-propanedithiol with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol groups, followed by nucleophilic substitution with the heptyl halide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptylpropane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol groups.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly used.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers.
Applications De Recherche Scientifique
2-Heptylpropane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a reagent for the protection of carbonyl compounds and in the synthesis of complex organic molecules.
Biology: Employed in the study of redox reactions and thiol-disulfide exchange processes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-heptylpropane-1,3-dithiol involves the reactivity of its thiol groups. These groups can form disulfide bonds through oxidation, which can be reversed by reduction. This redox activity is crucial in various biochemical processes, including enzyme function and cellular signaling . The thiol groups can also act as nucleophiles, participating in substitution reactions with electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanedithiol: A simpler dithiol with similar reactivity but without the heptyl substituent.
1,2-Ethanedithiol: Another dithiol with a shorter carbon chain and different reactivity profile.
Lipoic Acid: A naturally occurring dithiol with significant biological importance.
Uniqueness
2-Heptylpropane-1,3-dithiol is unique due to the presence of the heptyl group, which imparts different physical and chemical properties compared to other dithiols.
Propriétés
Numéro CAS |
86103-38-0 |
|---|---|
Formule moléculaire |
C10H22S2 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
2-heptylpropane-1,3-dithiol |
InChI |
InChI=1S/C10H22S2/c1-2-3-4-5-6-7-10(8-11)9-12/h10-12H,2-9H2,1H3 |
Clé InChI |
NTYVCZOYSCSJFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedioate](/img/structure/B14404024.png)


![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)








